3'-Deoxydihydrostreptomycin 6-phosphate
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Overview
Description
3'-deoxydihydrostreptomycin 6-phosphate is a streptomycin phosphate and a 3'-deoxydihydrostreptomycin.
Scientific Research Applications
Enzyme Activity Inhibition
Some antibiotics, including 3'-deoxydihydrostreptomycin 6-phosphate, have been found to exhibit inhibitory effects on specific enzymes in human erythrocytes. Research conducted by Çiftçi et al. (2000) demonstrated that various antibiotics, including streptomycin sulphate (a related compound to this compound), inhibit the activity of glucose-6-phosphate dehydrogenase. This inhibition is characterized by both competitive and non-competitive mechanisms, affecting the enzyme's functionality (Çiftçi, Küfrevioglu, Gündogdu, & Özmen, 2000).
Biosynthesis Pathways
Arakawa et al. (2002) explored the aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid, a precursor of certain antibiotics. Their study revealed that specific enzymes and intermediates are crucial in the early steps of antibiotic biosynthesis, highlighting the complex chemical pathways involved in producing these compounds (Arakawa, Müller, Mahmud, Tin‐Wein Yu, & Floss, 2002).
Antibiotic Production in Engineered Strains
Peirú et al. (2005) demonstrated the production of erythromycin C, a potent antibiotic, in genetically engineered Escherichia coli. This study utilized the megalomicin gene cluster to create operons necessary for converting certain intermediates to erythromycin C, showcasing the potential of using modified microorganisms for synthesizing complex antibiotics (Peirú, Menzella, Rodriguez, Carney, & Gramajo, 2005).
Mechanistic Insights into Antibiotic Resistance
Research on the structure and function of aminoglycoside-3'-phosphotransferase-IIa by Nurizzo et al. (2003) provided insights into how certain enzymes modify and inactivate aminoglycoside antibiotics like streptomycin, contributing to antibiotic resistance. The study revealed the structural basis for antibiotic recognition and inactivation, which is crucial for understanding and combating antibiotic resistance (Nurizzo, Shewry, Perlin, Brown, Dholakia, Fuchs, Deva, Baker, & Smith, 2003).
Properties
Molecular Formula |
C21H42N7O14P |
---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H42N7O14P/c1-5-6(3-29)15(40-18-10(26-2)13(33)11(31)7(4-30)39-18)19(38-5)41-16-8(27-20(22)23)12(32)9(28-21(24)25)17(14(16)34)42-43(35,36)37/h5-19,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)/t5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
LJIOWVLIRDRGSB-MLIDHZNVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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